molecular formula C14H18N6O3S B2697577 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1428366-97-5

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2697577
CAS RN: 1428366-97-5
M. Wt: 350.4
InChI Key: DESPMDBJCVSSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Protein Kinase B (PKB/Akt) Inhibitor

This compound has been found to be a selective, orally active inhibitor of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Antitumor Agent

Due to its inhibitory effect on PKB, this compound has potential as an antitumor agent. Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .

Cyclin-dependent Kinase 2 (CDK2) Inhibitor

The compound has been found to be a potent inhibitor of Cyclin-dependent kinase 2 (CDK2), a serine/threonine protein kinase that is activated by binding to cyclin A or E . CDK2 has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .

Anticancer Agent

The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines . Mechanistic studies in ovarian cancer cells revealed that the compound reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis .

JAK1-selective Inhibitor

Based on a core scaffold, a compound was identified as a JAK1 selective inhibitor . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro .

Treatment for Autoimmune Diseases

The compound exhibited desired efficacies in CIA and AIA models, which are animal models for human rheumatoid arthritis . This suggests that the compound could be developed into a treatment for autoimmune diseases.

Mechanism of Action

Target of Action

The primary target of the compound 1-methanesulfonyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

1-methanesulfonyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide interacts with its target, PKB, in an ATP-competitive manner . It inhibits PKB with nanomolar potency and up to 150-fold selectivity over the closely related kinase PKA . This interaction leads to the inhibition of PKB, disrupting its role in promoting cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB, the target of the compound, is a downstream component of this pathway . The inhibition of PKB by the compound disrupts the pathway, affecting several downstream effects. These include the phosphorylation of several enzyme or transcription factor substrates, such as GSK3β, FKHRL1, BAD, and mTOR, which are involved in promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Certain variations of the compound have been identified as potent and orally bioavailable inhibitors of pkb .

Result of Action

The molecular and cellular effects of the action of 1-methanesulfonyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide include the modulation of biomarkers of signaling through PKB in vivo . It also strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

properties

IUPAC Name

1-methylsulfonyl-N-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3S/c1-24(22,23)19-7-3-11(4-8-19)14(21)18-12-9-13(16-10-15-12)20-6-2-5-17-20/h2,5-6,9-11H,3-4,7-8H2,1H3,(H,15,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESPMDBJCVSSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.